

Commercial Availability and Technical Guide for 2-((Dimethylamino)methyl)pyridin-3-ol

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Compound of Interest

Compound Name: 2-((Dimethylamino)methyl)pyridin-3-ol

Cat. No.: B146744

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for **2-((Dimethylamino)methyl)pyridin-3-ol** (CAS No. 2168-13-0). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a centralized source of chemical, commercial, and potential biological information.

Chemical and Physical Properties

2-((Dimethylamino)methyl)pyridin-3-ol is a pyridine derivative with the molecular formula $C_8H_{12}N_2O$ and a molecular weight of 152.19 g/mol .^[1] It is typically available as a solid, with a melting point in the range of 56-59°C and a boiling point of 98°C at 4 mmHg.^[2]

Property	Value	Reference
CAS Number	2168-13-0	[1]
Molecular Formula	C ₈ H ₁₂ N ₂ O	[1]
Molecular Weight	152.19 g/mol	[1]
IUPAC Name	2- [(dimethylamino)methyl]pyridin -3-ol	[1]
Synonyms	2-(Dimethylaminomethyl)-3- hydroxypyridine, 2- [(Dimethylamino)methyl]-3- pyridinol	[1]
Appearance	White or beige crystalline powder	[2]
Melting Point	56-59 °C	[2][3]
Boiling Point	98 °C / 4 mmHg	[2]
Storage	Sealed in dry, room temperature or 2-8°C for long term	

Commercial Availability and Suppliers

2-((Dimethylamino)methyl)pyridin-3-ol is readily available from a variety of chemical suppliers, catering to research and development needs. The typical purity offered ranges from 95% to 98%. Below is a summary of prominent suppliers and their product specifications.

Supplier	Brand/Partner	Purity	Available Quantities	Country of Origin
Sigma-Aldrich	Fluorochem	95%	Inquire	GB
Sigma-Aldrich	Ambeed, Inc.	98%	1g, 5g, 10g, 25g	CN
CymitQuimica	Fluorochem	95%	1g, 5g, 10g, 25g, 100g, 500g	-
BLDpharm	-	Inquire	Inquire	-
Amadis Chemical	-	97%	100g	-
MySkinRecipes	-	95%	5g, 10g, 25g, 100g	-

Experimental Protocols

Synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol

A known method for the preparation of **2-((dimethylamino)methyl)pyridin-3-ol** involves the Mannich reaction, where 3-hydroxypyridine is reacted with dimethylamine and formaldehyde. An improved method described in patent SU1018940A1 offers a higher yield.

Improved Synthesis Procedure (based on SU1018940A1):

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a stirrer, dissolve 95 g (1 mol) of 3-hydroxypyridine in 500 ml of benzene.
- **Addition of Reagent:** Heat the solution and add 129 g (1.1 mol) of 87% tetramethylmethylenediamine dropwise over 1 hour.
- **Reaction:** Boil the reaction mixture for 4 hours.
- **Work-up:** Distill off the benzene. The residue is then distilled under vacuum in an oil pump to yield the final product.

This method reports a yield of approximately 85% with a melting point of 57-59°C.

Analytical Methods

While specific, standardized analytical protocols for **2-((Dimethylamino)methyl)pyridin-3-ol** are not readily available in the public domain, suppliers indicate the use of standard analytical techniques for quality control. Below are general methodologies that would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information on the number and environment of protons. Expected signals would correspond to the dimethylamino group, the methylene bridge, and the protons on the pyridine ring.
- ^{13}C NMR: Shows the number and types of carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for purity analysis. A typical setup might include:

- Column: C18 stationary phase.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound.

Mass Spectrometry (MS):

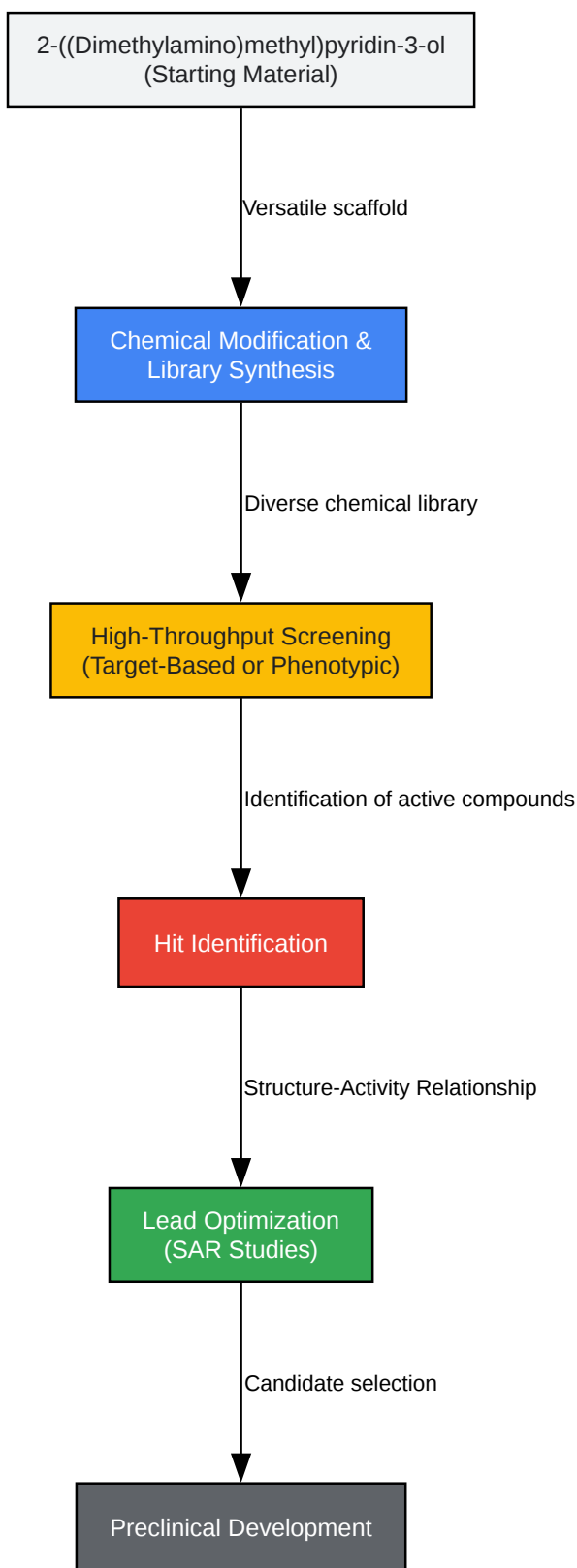
Mass spectrometry can confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) sources could be used. The expected molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ would be observed at m/z 152 or 153, respectively.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and signaling pathways of **2-((Dimethylamino)methyl)pyridin-3-ol** are limited in publicly accessible literature. However, its role as a key intermediate in the synthesis of various pharmacologically active compounds suggests its potential utility in drug discovery.

The pyridine moiety is a common scaffold in many bioactive molecules, and derivatives of 2-aminopyridine have been used in the development of drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antibacterial, and anticonvulsant agents.^[4] For instance, pyridine-2-methylamine derivatives have been investigated as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial enzyme for the viability of *M. tuberculosis*, highlighting a potential role in the development of new anti-tubercular agents.^[5]

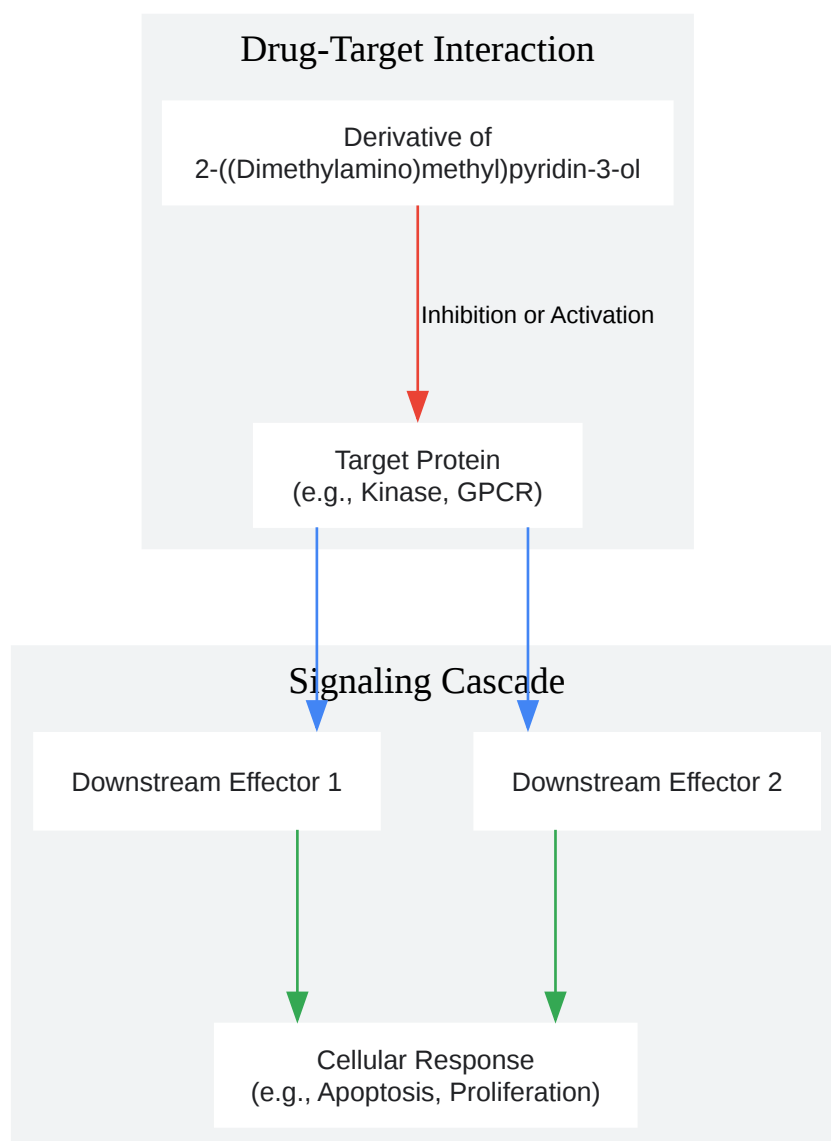
Given its structural features, **2-((Dimethylamino)methyl)pyridin-3-ol** could serve as a precursor for compounds targeting a variety of biological pathways. The diagram below illustrates a hypothetical workflow for utilizing this compound in a drug discovery program.



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Drug Discovery Workflow using the core compound.

The following diagram illustrates a potential, though hypothetical, signaling pathway that could be targeted by molecules derived from **2-((Dimethylamino)methyl)pyridin-3-ol**, based on the known targets of similar pyridine-containing compounds.

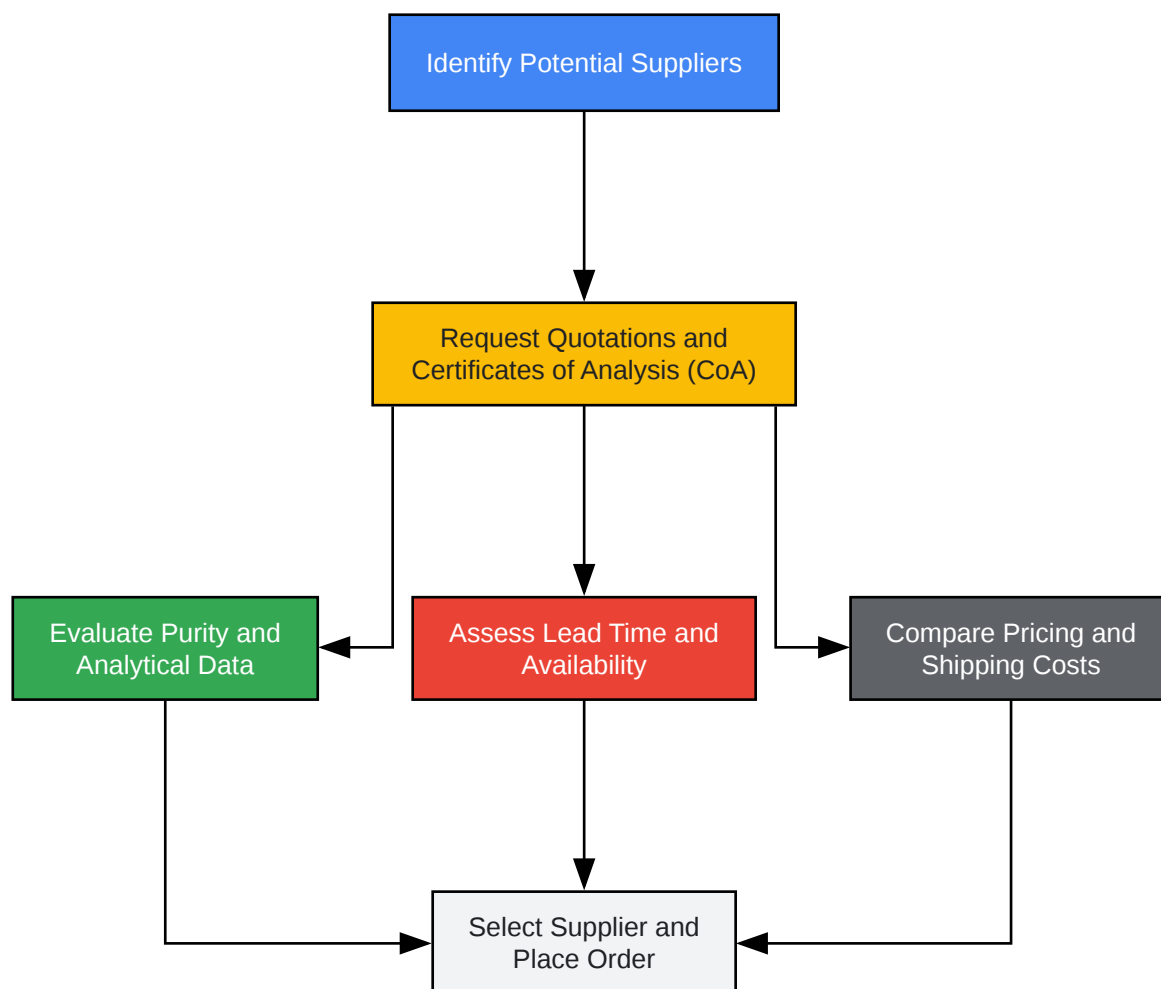


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Hypothetical Signaling Pathway Modulation.

Supplier Evaluation and Selection

For researchers and drug development professionals, the selection of a reliable supplier is critical. The following logical workflow can be used to evaluate and select a suitable supplier for

2-((Dimethylamino)methyl)pyridin-3-ol.

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Supplier Selection Workflow.**Need Custom Synthesis?**

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References

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